molecular formula C13H12ClNO2 B1445790 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride CAS No. 1429505-70-3

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride

Cat. No.: B1445790
CAS No.: 1429505-70-3
M. Wt: 249.69 g/mol
InChI Key: VRHHDGBVRZEHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 5th position and a pyridin-4-yl group at the 2nd position of the benzoic acid core The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-methylbenzoic acid and 4-bromopyridine.

    Coupling Reaction: The 5-methylbenzoic acid is subjected to a coupling reaction with 4-bromopyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in an organic solvent such as toluene or DMF.

    Hydrolysis and Acidification: The resulting product is then hydrolyzed and acidified to obtain 5-Methyl-2-(pyridin-4-yl)benzoic acid.

    Formation of Hydrochloride Salt: Finally, the benzoic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The pyridin-4-yl group can be reduced to a piperidine ring using hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Carboxy-2-(pyridin-4-yl)benzoic acid.

    Reduction: 5-Methyl-2-(piperidin-4-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyridin-4-yl group can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)benzoic acid hydrochloride
  • 4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid
  • 3-(Pyridin-4-yl)benzoic acid

Uniqueness

5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride is unique due to the specific positioning of the methyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-methyl-2-pyridin-4-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c1-9-2-3-11(12(8-9)13(15)16)10-4-6-14-7-5-10;/h2-8H,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHHDGBVRZEHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-methyl-2-(pyridin-4-yl)benzoate (8.8 g), 6 N hydrochloric acid (65 mL) and acetic acid (100 mL) was heated under reflux overnight. The solvent was evaporated under reduced pressure, and the obtained solid was washed with ethyl acetate to give the title compound (6.6 g).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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